molecular formula C15H22Cl2N2O2 B12807660 N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride CAS No. 77985-27-4

N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride

Cat. No.: B12807660
CAS No.: 77985-27-4
M. Wt: 333.2 g/mol
InChI Key: GDONSJDLUTWBHJ-UHFFFAOYSA-N
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Description

N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a carbamate group, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride typically involves the reaction of 6-chloro-o-tolyl isocyanate with 2-(piperidin-1-yl)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated and stirred for several hours, followed by purification steps such as recrystallization or chromatography to isolate the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride involves its interaction with specific molecular targets. The piperidine ring and carbamate group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Piperidinoethyl)carbamic acid, 6-chloro-p-tolyl ester
  • N-(2-Piperidinoethyl)carbamic acid, 6-chloro-m-tolyl ester

Uniqueness

N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride is unique due to the specific positioning of the chlorine atom on the aromatic ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its similar compounds .

Properties

CAS No.

77985-27-4

Molecular Formula

C15H22Cl2N2O2

Molecular Weight

333.2 g/mol

IUPAC Name

(2-chloro-6-methylphenyl) N-(2-piperidin-1-ium-1-ylethyl)carbamate;chloride

InChI

InChI=1S/C15H21ClN2O2.ClH/c1-12-6-5-7-13(16)14(12)20-15(19)17-8-11-18-9-3-2-4-10-18;/h5-7H,2-4,8-11H2,1H3,(H,17,19);1H

InChI Key

GDONSJDLUTWBHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OC(=O)NCC[NH+]2CCCCC2.[Cl-]

Origin of Product

United States

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